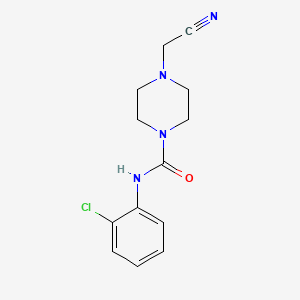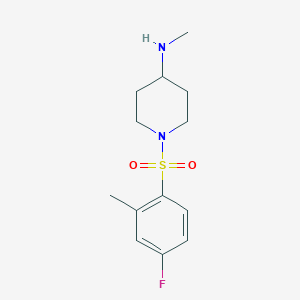
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide, also known as CPP or CPP-115, is a synthetic compound that has gained attention in the field of neuroscience for its potential therapeutic applications. CPP is a potent inhibitor of the enzyme aminopeptidase N (APN), which plays a crucial role in the metabolism of neuropeptides and neurotransmitters. In
Wirkmechanismus
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide exerts its pharmacological effects by inhibiting the activity of APN, which is a membrane-bound metalloprotease that cleaves peptides and proteins at the amino terminus. APN is widely expressed in the brain and is involved in the metabolism of various neuropeptides and neurotransmitters, including enkephalins, substance P, and angiotensin II. By inhibiting APN, this compound can increase the levels of these peptides and neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on GABA activity and neuropeptide metabolism, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has also been shown to enhance the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These effects may contribute to the cognitive-enhancing and neuroprotective properties of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide is its high potency and selectivity for APN inhibition. This allows for precise modulation of neuropeptide and neurotransmitter metabolism in the brain, which may be useful for studying the role of these molecules in various physiological and pathological processes. However, the high potency of this compound also poses a challenge for dosing and toxicity studies, as even small variations in dose can have significant effects on APN activity and peptide metabolism.
Zukünftige Richtungen
Future research on N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide may focus on exploring its therapeutic potential in various neurological disorders, including addiction, epilepsy, and depression. Additionally, further studies may investigate the molecular mechanisms underlying the effects of this compound on neurotransmitter systems and BDNF expression. Finally, the development of more selective and less toxic APN inhibitors may provide new insights into the role of neuropeptide and neurotransmitter metabolism in the brain.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide involves the reaction of 1-boc-piperazine with 2-chlorobenzonitrile, followed by deprotection of the Boc group with trifluoroacetic acid and subsequent reaction with cyanomethyl magnesium bromide. The resulting product is then treated with ammonium chloride to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including addiction, epilepsy, and depression. In preclinical studies, this compound has been shown to enhance the activity of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. This effect may contribute to the anxiolytic and anticonvulsant properties of this compound.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-(cyanomethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c14-11-3-1-2-4-12(11)16-13(19)18-9-7-17(6-5-15)8-10-18/h1-4H,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHYQMBDRGGUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#N)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide](/img/structure/B7559980.png)
![2-chloro-4-fluoro-N-[2-(propylamino)ethyl]benzamide](/img/structure/B7559985.png)
![5,7-dimethyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7559996.png)


![2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B7560018.png)
![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)
![[1-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methyl]piperidin-2-yl]methanol](/img/structure/B7560033.png)
![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)
![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)